2-Phenylbenzaldehyde

Vue d'ensemble

Description

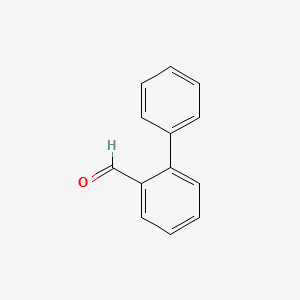

2-Phenylbenzaldehyde is an organic compound with the molecular formula C13H10O . It is used in laboratory settings and for the synthesis of other substances .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves a two-step, one-pot procedure that employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a formyl substituent . The molecular weight is 182.22 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can lead to a variety of products. For instance, in a study on the degradation of phenanthrene, this compound was identified as one of the degradation products .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 and a boiling point of 332.4±21.0 °C at 760 mmHg . It is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds : 2-Phenylbenzaldehyde derivatives have been synthesized for potential antibacterial activity. For instance, its iodinated derivative was used to synthesize Schiff bases and 2-azetidinones, which showed significant antibacterial activity against various bacteria (Junne et al., 2012).

Palladium-Catalyzed Cross-Coupling : This compound has been utilized in palladium-catalyzed cross-coupling reactions for the construction of compounds with potential biological, medicinal, and material applications (Ghosh & Ray, 2017).

Metal-Based Triazole Compounds : It's involved in the synthesis of Schiff base compounds with metal ions, leading to compounds with notable antioxidant, enzyme inhibition, and antimicrobial properties (Sumrra et al., 2018).

Spectroelectrochemical Studies : Research has been conducted on the reduction of this compound and its derivatives in sulfolane, providing insights into reduction mechanisms and intermediate formation (Armstrong et al., 1977).

Molecular Simulations in Catalysis : The compound's catalytic conversion over a palladium catalyst surface has been studied using density functional theory, providing insights into reaction mechanisms and kinetics (Verma & Kishore, 2017).

High-Throughput Screening in Organic Synthesis : It has been used in high-throughput screening approaches for understanding additive effects in organozinc addition reactions to aldehydes, enabling novel access to chiral diarylmethanols (Rudolph et al., 2005).

Synthesis and Characterization of Mesophase Compounds : In the synthesis of benzylidene-based molecules with liquid crystal properties, this compound derivatives have been used, showing potential applications in materials science (Jamain & Khairuddean, 2021).

Copper-Catalyzed Oxidation Reactions : It's used in copper-catalyzed oxidation reactions of benzyl alcohols to aromatic aldehydes in water, showing high yields and functional group tolerance (Wu et al., 2016).

Green Chemistry Applications : It has been used in environmentally friendly synthesis approaches, like the synthesis of benzimidazoles in high-temperature water (Dudd et al., 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-Phenylbenzaldehyde are cellular macromolecules, particularly free amino groups of proteins . These proteins play a crucial role in various biological processes, including cell signaling, structural integrity, and enzymatic reactions.

Mode of Action

This compound interacts with its targets by chemically binding to them. Specifically, it forms Schiff’s bases with the free amino groups of proteins . This interaction can lead to changes in the protein structure and function, potentially altering cellular processes.

Biochemical Pathways

It has been identified as a metabolite in the degradation pathway of phenanthrene, a polycyclic aromatic hydrocarbon . The degradation pathway is initiated at the 1,2-, 3,4-carbon positions, while the 9,10-C pathway starts with non-enzymatic oxidation and is continued by the downstream phthalic pathway

Analyse Biochimique

Cellular Effects

It has been found that benzaldehydes, a group of compounds that includes 2-Phenylbenzaldehyde, can disrupt cellular antioxidation . This suggests that this compound may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzaldehydes can exert their effects at the molecular level through binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that benzaldehydes, including this compound, have a boiling point of 332.4±21.0 °C at 760 mmHg

Dosage Effects in Animal Models

It has been found that the lethal dose (LD50) in mice is greater than 1500 mg/kg . This suggests that this compound may have toxic or adverse effects at high doses.

Metabolic Pathways

It has been found that benzaldehydes can be involved in the degradation of phenanthrene, a polycyclic aromatic hydrocarbon . This suggests that this compound may be involved in similar metabolic pathways.

Subcellular Localization

It is known that benzaldehydes can disrupt cellular antioxidation , suggesting that this compound may localize to areas of the cell involved in this process.

Propriétés

IUPAC Name |

2-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRCBXLHWTVPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923309 | |

| Record name | [1,1'-Biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203-68-5, 55171-99-8 | |

| Record name | [1,1′-Biphenyl]-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055171998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Biphenylcarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid](/img/structure/B7767366.png)

![Amino-[amino(methylsulfanyl)methylidene]azanium;iodide](/img/structure/B7767409.png)